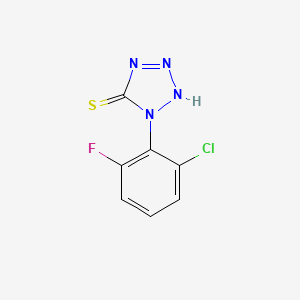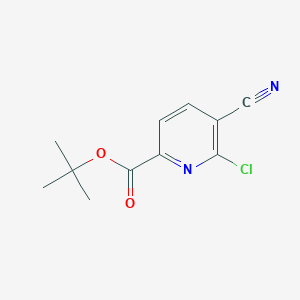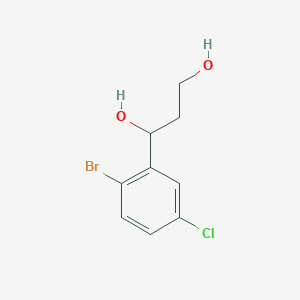
(S)-1-(2-Bromo-5-chlorophenyl)-1,3-propanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(2-Bromo-5-chlorophenyl)-1,3-propanediol is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of bromine and chlorine atoms on a phenyl ring, which is attached to a propanediol moiety. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Bromo-5-chlorophenyl)-1,3-propanediol typically involves the following steps:
Bromination and Chlorination: The starting material, phenylpropanediol, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the 2 and 5 positions of the phenyl ring, respectively.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (S)-enantiomer. This can be achieved using chiral chromatography or enzymatic resolution methods.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and chlorination reactions, followed by efficient chiral resolution processes to ensure high yield and purity of the desired enantiomer.
化学反応の分析
Types of Reactions
(S)-1-(2-Bromo-5-chlorophenyl)-1,3-propanediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
(S)-1-(2-Bromo-5-chlorophenyl)-1,3-propanediol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of (S)-1-(2-Bromo-5-chlorophenyl)-1,3-propanediol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
®-1-(2-Bromo-5-chlorophenyl)-1,3-propanediol: The enantiomer of the compound with the opposite stereochemistry.
1-(2-Bromo-5-chlorophenyl)-1,3-propanediol: The racemic mixture containing both (S)- and ®-enantiomers.
2-Bromo-5-chlorophenylboronic acid: A related compound with a boronic acid functional group instead of the propanediol moiety.
Uniqueness
(S)-1-(2-Bromo-5-chlorophenyl)-1,3-propanediol is unique due to its specific (S)-configuration, which can impart distinct biological and chemical properties compared to its ®-enantiomer and racemic mixture. This stereochemistry can influence its interactions with molecular targets and its overall efficacy in various applications.
特性
分子式 |
C9H10BrClO2 |
|---|---|
分子量 |
265.53 g/mol |
IUPAC名 |
1-(2-bromo-5-chlorophenyl)propane-1,3-diol |
InChI |
InChI=1S/C9H10BrClO2/c10-8-2-1-6(11)5-7(8)9(13)3-4-12/h1-2,5,9,12-13H,3-4H2 |
InChIキー |
GVNFVCLLALBZPE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)C(CCO)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


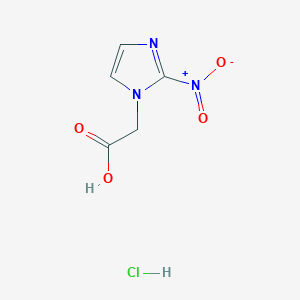
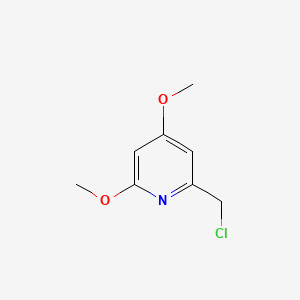
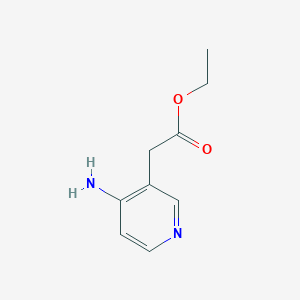
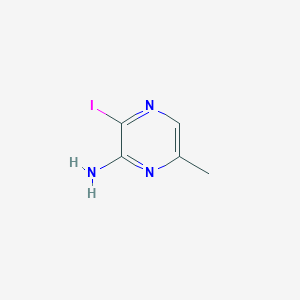
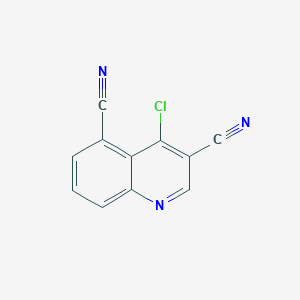

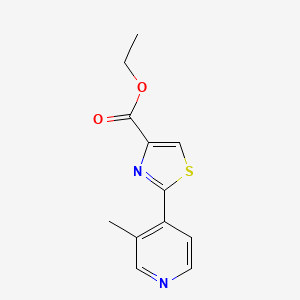
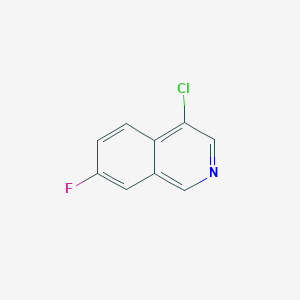
![8-Methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13664695.png)
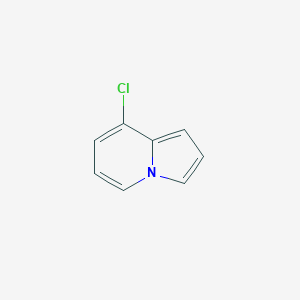
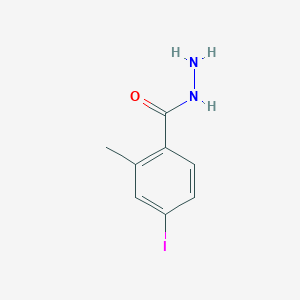
![tert-Butyl 2-[(3S,5R,6S)-4-Cbz-3-methyl-2-oxo-5,6-diphenylmorpholin-3-yl]acetate](/img/structure/B13664710.png)
